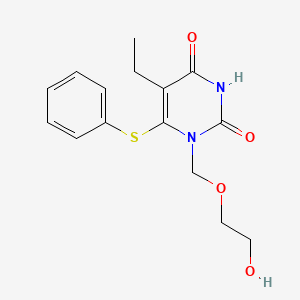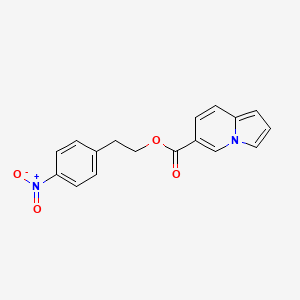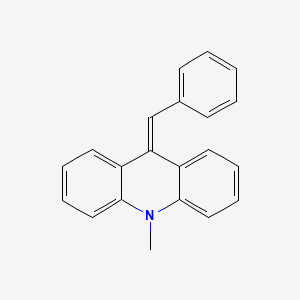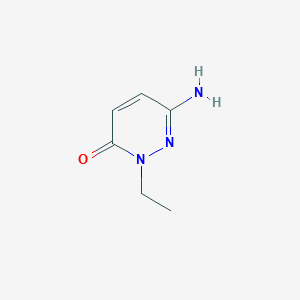
4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a chlorophenyl group and multiple chlorine atoms attached to the pyrimidine ring, making it a highly chlorinated derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the nucleophilic substitution reactions of 2,4,6-trichloropyrimidine with 4-chlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol can yield methoxy-substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in nucleic acid synthesis and repair.
Pathways Involved: It can inhibit the activity of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis, thereby exhibiting its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trichloropyrimidine: A closely related compound with similar reactivity and applications.
4-Chlorophenyl 2,4,6-trichloropyrimidine: Another derivative with comparable chemical properties.
Uniqueness: 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its multiple chlorine atoms enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Propriétés
| 87848-03-1 | |
Formule moléculaire |
C11H4Cl4N2O2 |
Poids moléculaire |
338.0 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2,4,6-trichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H4Cl4N2O2/c12-5-1-3-6(4-2-5)19-10(18)7-8(13)16-11(15)17-9(7)14/h1-4H |
Clé InChI |
XIBVGIBTKHACHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


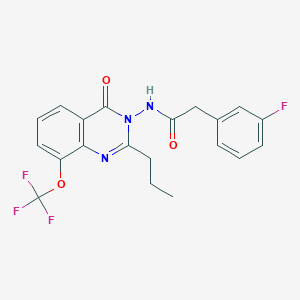
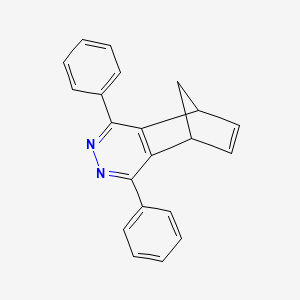
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)



